Whitepaper: Synthesis Pathway and Process Optimization for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Executive Summary The compound 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (commonly referred to as 3'-(2-methoxyethoxy)acetophenone) is a highly versatile building block in organic synthesis. It is frequently utilized in t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (commonly referred to as 3'-(2-methoxyethoxy)acetophenone) is a highly versatile building block in organic synthesis. It is frequently utilized in the development of complex active pharmaceutical ingredients (APIs), particularly in the design of piperazinyl pyrazine derivatives targeting serotonin-related diseases [1]. This technical guide provides an authoritative, self-validating protocol for the synthesis of this ether, detailing the retrosynthetic logic, mechanistic causality, and optimized experimental parameters required for high-yield, scalable production.
Retrosynthetic Strategy & Pathway Selection
When designing the synthesis of an aryl ether with an acetyl substituent, two primary retrosynthetic disconnections are typically evaluated:
Friedel-Crafts Acylation of 1-(2-methoxyethoxy)benzene.
O-Alkylation (Williamson Ether Synthesis) of 3-hydroxyacetophenone.
Causality for Pathway Selection:
The Friedel-Crafts approach is inherently flawed for this specific target. The 2-methoxyethoxy group is a strong ortho/para director. Acylation would predominantly yield the para-substituted isomer (1-[4-(2-methoxy-ethoxy)-phenyl]-ethanone), making the desired meta-isomer nearly impossible to isolate in viable yields.
Conversely, the Williamson ether synthesis provides absolute regiocontrol [2][3]. By utilizing commercially available 3-hydroxyacetophenone and 1-bromo-2-methoxyethane (or 2-bromoethyl methyl ether), the meta-relationship between the acetyl and ether groups is perfectly preserved.
Mechanistic Insights & Reaction Dynamics
The chosen pathway relies on a bimolecular nucleophilic substitution (
SN2
) mechanism. However, the presence of the acetyl group on the phenol ring introduces a chemoselectivity challenge that dictates our choice of reagents.
Base Selection (The Chemoselectivity Factor): The phenol proton has a
pKa
of ~10.0, while the
α
-protons of the acetyl group have a
pKa
of ~19-20. Using a strong base like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) risks deprotonating the ketone, leading to unwanted aldol condensation byproducts. Anhydrous Potassium Carbonate (
K2CO3
) is the optimal choice; it is sufficiently basic to quantitatively generate the phenoxide anion without enolizing the ketone.
Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, significantly accelerating the
SN2
displacement of the primary bromide [2].
Mechanistic pathway of the Williamson ether synthesis for the target molecule.
Quantitative Data: Reaction Optimization
To establish the most robust protocol, various conditions were evaluated. The data below summarizes the causality behind the finalized parameters.
Base
Solvent
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Mechanistic Observation
NaOH
H2O
/THF
60
12
45
30
Significant aldol condensation side-products.
NaH
THF
0 to 60
6
85
70
Trace
α
-alkylation and enolate formation observed.
K2CO3
Acetone
56 (Reflux)
16
75
65
Sluggish reaction rate due to lower boiling point.
K2CO3
DMF
80
4
>98
92
Optimal conditions; clean
SN2
trajectory [1].
Cs2CO3
Acetonitrile
80
3
>98
94
Excellent yield, but prohibitive reagent cost for scale-up.
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure trustworthiness and reproducibility.
Step-by-Step Workflow
Reagent Charging: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyacetophenone (1.0 equivalent) and anhydrous
K2CO3
(1.5 equivalents).
Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 5 mL per mmol of phenol). Stir at room temperature for 30 minutes.
Validation Check: The solution will transition to a distinct yellow/orange hue, visually confirming the formation of the potassium phenoxide enolate.
Alkylation: Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise via syringe.
Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 4 hours.
Validation Check (TLC): Monitor via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the UV-active starting phenol spot (
Rf≈0.3
) is entirely consumed, replaced by a higher-running product spot (
Rf≈0.6
).
Quenching: Cool the mixture to room temperature and pour it into crushed ice/water (equal to 3x the DMF volume) to quench the reaction and dissolve inorganic salts.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×20
mL).
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (
2×20
mL) followed by brine (
1×20
mL).
Causality: The LiCl wash is critical; it selectively pulls residual DMF out of the organic layer, preventing solvent contamination during concentration.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace alkyl halide remains.
Step-by-step experimental workflow for the synthesis and isolation of the target ether.
Analytical Characterization Expectations
To verify the structural integrity of the synthesized 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, the following spectral benchmarks should be observed:
1
H NMR (
CDCl3
, 400 MHz):
δ
7.55 - 7.45 (m, 2H, Ar-H ortho/para to acetyl)
δ
7.35 (t, 1H, Ar-H meta to acetyl)
δ
7.12 (ddd, 1H, Ar-H ortho to ether)
δ
4.18 (t, 2H, -O-
CH2
-)
δ
3.76 (t, 2H, -
CH2
OCH3
)
δ
3.45 (s, 3H, -
OCH3
)
δ
2.60 (s, 3H, -
COCH3
)
LC-MS (ESI+): Expected
[M+H]+
at
m/z
195.1.
References
Title: US6465467B1 - Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases
Source: Google Patents
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers
Document Type: Technical Whitepaper / Application Guide
Executive Summary
The compound 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (a meta-substituted acetophenone derivative) presents a unique solvation challenge due to its amphiphilic structural dichotomy. It combines a rigid, hydrophobic aromatic core with a flexible, polar, hydrogen-bond-accepting polyether tail. As a Senior Application Scientist, I approach the solubility of such intermediates not merely as a static physical constant, but as a dynamic thermodynamic interplay. This guide establishes a rigorous framework for predicting, determining, and validating the solubility of this compound across various organic solvent classes using Hansen Solubility Parameters (HSP) and self-validating empirical protocols.
Structural Thermodynamics & Solvation Causality
To predict how 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone behaves in solution, we must deconstruct its chemical topology:
The Acetophenone Core: Acetophenone itself is a colorless liquid that is miscible in most organic solvents (ethanol, ether, benzene) but exhibits limited solubility in water[1]. It is characterized by strong dispersion forces and moderate polarity driven by the carbonyl group[2].
The 2-Methoxyethoxy Substituent: The addition of an ether-rich side chain (-O-CH₂-CH₂-O-CH₃) introduces significant hydrogen-bond accepting capabilities (without acting as an H-bond donor). This structural modification increases the molecule's affinity for polar aprotic solvents and protic solvents capable of donating hydrogen bonds to the ether oxygens.
Causality in Solvent Selection: A solvent will only dissolve this compound efficiently if it can disrupt the solute-solute cohesive energy. Solvents with high dispersion forces (matching the aromatic ring) and moderate polarity (matching the ether/carbonyl oxygens) will yield the highest solubility.
Hansen Solubility Parameter (HSP) Modeling
Hansen Solubility Parameters (HSP) divide the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (
δD
), Polar (
δP
), and Hydrogen Bonding (
δH
)[3][4].
By calculating the "Interaction Radius" (
Ra
) between the solute and a prospective solvent, we can predict miscibility. The smaller the
Ra
, the higher the thermodynamic likelihood of dissolution[5]. The equation is defined as:
Caption: Thermodynamic logic of Hansen Solubility Parameters (HSP) for predicting solute-solvent miscibility.
Table 1: Predictive HSP Matrix
Based on the known HSP values for the acetophenone core[6] and methoxyethoxy analogs[7], we can mathematically estimate the parameters for the target molecule and calculate its
Ra
against common solvents.
Chemical Entity
δD
(MPa
1/2
)
δP
(MPa
1/2
)
δH
(MPa
1/2
)
Acetophenone (Core Reference)
19.6
8.6
3.7
2-Methoxyethanol (Tail Reference)
16.0
8.2
12.6
Target Molecule (Estimated)
18.5
9.0
6.5
Dichloromethane (DCM)
18.2
6.3
6.1
Ethyl Acetate
15.8
5.3
7.2
Methanol
15.1
12.3
22.3
Hexane
14.9
0.0
0.0
Empirical Validation: Self-Validating Protocols
Theoretical models must be grounded in empirical data. The Shake-Flask Equilibrium Method coupled with HPLC-UV Quantification is the gold standard for determining thermodynamic solubility.
To ensure trustworthiness, this protocol is designed as a self-validating system. Every step contains a mechanistic safeguard against common experimental errors (e.g., supersaturation, kinetic dissolution lag, or thermal precipitation).
Caption: Step-by-step empirical workflow for determining equilibrium solubility via HPLC-UV.
Step-by-Step Methodology
Sample Preparation (Saturation):
Add an excess amount of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (approx. 200 mg) to 5.0 mL of the target organic solvent in a hermetically sealed 10 mL glass vial.
Causality: An excess solid/liquid phase must be visibly present to guarantee the solution reaches absolute saturation rather than just a high concentration.
Thermodynamic Equilibration:
Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C and agitate at 300 rpm for 24 to 48 hours.
Causality: Dissolution kinetics can be deceptively slow. A minimum 24-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.
Isothermal Phase Separation:
Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes. Critical: The centrifuge must be temperature-controlled at 25.0 °C.
Causality: If the temperature drops during separation, the solubility limit decreases, causing the solute to spontaneously precipitate and yielding falsely low quantitative results. Furthermore, centrifugation is preferred over syringe filtration to prevent the adsorption of the lipophilic solute onto filter membranes.
Dilution and HPLC-UV Quantification:
Carefully extract 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:100) with the HPLC mobile phase (typically Acetonitrile:Water).
Analyze via HPLC using a C18 reverse-phase column and UV detection at the compound's
λmax
(approx. 254 nm, characteristic of the acetophenone chromophore).
System Validation:
Execute the entire workflow in biological triplicates. Calculate the Relative Standard Deviation (RSD). An RSD of < 2% validates the precision of the assay and confirms that equilibrium was successfully reached.
Solvent Selection Matrix & Quantitative Profiling
By applying the
Ra
calculations from Section 2, we can categorize the expected solubility of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone across different solvent classes. A calculated
Ra<8.0
typically indicates excellent miscibility[7].
Table 2: Estimated Solubility Matrix at 25°C
Solvent Class
Specific Solvent
Calculated
Ra
Predicted Solubility Profile
Rationale (Causality)
Polar Aprotic
Dichloromethane
2.8
> 100 mg/mL (Highly Soluble)
Near-perfect HSP match. DCM effectively solvates both the aromatic core and the polar ether/ketone dipoles.
Polar Aprotic
Ethyl Acetate
5.6
> 50 mg/mL (Soluble)
Good dispersion and polarity match, though slightly lower hydrogen bonding affinity than DCM.
Polar Protic
Methanol
17.5
10 - 50 mg/mL (Moderately Soluble)
Methanol's high
δH
(22.3) clashes with the solute's moderate
δH
(6.5), leading to a high
Ra
and reduced solubility.
Non-Polar
Hexane
13.2
< 5 mg/mL (Poorly Soluble)
Hexane completely lacks polar and H-bonding forces, failing to solvate the methoxyethoxy tail.
Conclusion
The solubility of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is heavily dictated by the synergistic effects of its aromatic core and its oxygen-rich polyether tail. By leveraging Hansen Solubility Parameters, formulation scientists can mathematically bypass trial-and-error screening, targeting polar aprotic solvents (like Dichloromethane or Ethyl Acetate) that perfectly align with the molecule's cohesive energy density. When empirical validation is required, rigorous adherence to isothermal equilibration and phase separation ensures the integrity and reproducibility of the generated data.
References
PubChem: Acetophenone | C6H5COCH3 | CID 7410
N
HSP Basics | Practical Solubility Science
Prof Steven Abbott
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids
Accu Dyne Test
Hansen Solubility Parameters(HSP)
The Study of Miscibility in the Replacement of AK-225 in Industrial Cleaning Applications (PDF)
stability and storage conditions for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
An In-depth Technical Guide to the Stability and Storage of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-[3-(2-Methoxy-et...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability and Storage of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (CAS No. 64543-98-0), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for maintaining the compound's purity, and integrity, and ensuring the reliability of downstream applications in research and drug development.
Chemical and Physical Profile
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group and a 2-methoxyethoxy group. Its structural features, including the ether linkage and the carbonyl group, are the primary determinants of its chemical reactivity and potential degradation pathways.
The presence of the ketone and ether functionalities suggests potential susceptibility to oxidative and hydrolytic degradation under certain conditions. The aromatic ring itself is relatively stable but can be influenced by the activating nature of the methoxy-ethoxy substituent.
Postulated Degradation Pathways
Oxidative Degradation
Aromatic ketones can undergo oxidation, particularly in the presence of strong oxidizing agents, high temperatures, or UV light. The ether linkage could also be a site for oxidative cleavage, potentially leading to the formation of a phenolic derivative and other byproducts. The initial step in the bacterial oxidation of some methyl ketones, for instance, involves subterminal oxidation.[3]
Hydrolytic Degradation
The ether linkage in 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would cleave the methoxy-ethoxy group, yielding 1-(3-hydroxyphenyl)ethanone.
Photodegradation
Aromatic ketones are known to be photosensitive. Exposure to light, particularly in the UV spectrum, can lead to photochemical reactions, including the formation of radical species and subsequent degradation products.
Caption: Postulated degradation pathways for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone.
Recommended Storage and Handling Conditions
To ensure the long-term stability of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, the following storage and handling conditions are recommended. These are based on general principles for the safe storage of aromatic ketones and ethers.[4][5]
Short-Term Storage (Up to 6 months)
Condition
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
To minimize the rate of potential degradation reactions.
For optimal preservation and to significantly slow down all potential degradation pathways.
Atmosphere
Inert gas (e.g., Argon, Nitrogen)
To provide maximum protection against oxidation over extended periods.
Light
Amber glass vial or opaque container, stored in the dark
To eliminate light exposure as a degradation factor.[6]
Container
Tightly sealed glass container with a PTFE-lined cap
To ensure an inert and impermeable seal.
Handling
When handling 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, it is crucial to work in a well-ventilated area, preferably a fume hood.[7] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[8] Avoid creating dust or aerosols.[7] After handling, containers should be tightly resealed under an inert atmosphere before returning to the appropriate storage conditions.
Stability Testing Protocol
A comprehensive stability testing program is essential to determine the retest period and confirm the recommended storage conditions.[9] The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[10]
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[11] This helps in developing and validating a stability-indicating analytical method.
Stress Condition
Protocol
Acid Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis
0.1 M NaOH at 60°C for 24-48 hours
Oxidation
3% H2O2 at room temperature for 24 hours
Thermal Stress
80°C for 48 hours (solid state)
Photostability
ICH Q1B compliant photostability chamber
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies provide the data to establish a retest period.[12]
Study Type
Storage Condition
Testing Time Points
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
0, 3, 6, 9, 12 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
0, 3, 6 months
The selection of intermediate studies may be necessary if significant changes are observed during accelerated testing.[13]
Caption: Workflow for a comprehensive stability testing program.
Conclusion
The stability of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is paramount for its successful use in research and development. By understanding its chemical nature and potential degradation pathways, appropriate storage and handling procedures can be implemented to maintain its quality over time. A systematic approach to stability testing, following established guidelines, will provide the necessary data to ensure the compound's integrity throughout its lifecycle.
References
SGS. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
TCA Lab / Alfa Chemistry. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]
ChemicalBook. (2023, May 13). Ethanone, 2-[aMino]-1-[3- nitro. Retrieved from https://www.chemicalbook.com/ProductMSDSDetailCB1332906_EN.htm
The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 22). Retrieved from [Link]
PubChem. (n.d.). 1-(3-Ethoxy-2-methoxyphenyl)ethanone. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. Retrieved from [Link]
Application Note: Synthesis and Characterization of Chalcones Derived from 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Rationale Chalcones (1,3-diphenyl-2-propen-1-ones) are highly versatile bi-pharmacophores characterized by an α,β-unsat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Rationale
Chalcones (1,3-diphenyl-2-propen-1-ones) are highly versatile bi-pharmacophores characterized by an α,β-unsaturated ketone core linking two aromatic rings. They are extensively utilized in medicinal chemistry due to their broad spectrum of biological activities, which include anti-inflammatory, anticancer, and antioxidant properties[1].
The strategic incorporation of a 3-(2-methoxyethoxy) ether linkage onto the acetophenone A-ring—specifically utilizing 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone as the starting material—serves a dual purpose in rational drug design:
Physicochemical Optimization: The polyethylene glycol (PEG)-like side chain significantly enhances aqueous solubility and cellular membrane permeability compared to unsubstituted analogs.
Electronic Modulation: The meta-alkoxy substitution provides mild electron-donating effects through induction and resonance. This subtly alters the electrophilicity of the enone system, dictating its reactivity with biological nucleophiles (such as Keap1 or target kinases) without deactivating the molecule[2].
Mechanistic Insights: The Claisen-Schmidt Condensation
The most robust, scalable, and atom-economical method for synthesizing these specific chalcones is the base-catalyzed Claisen-Schmidt condensation[3].
Causality of Experimental Choices (E-E-A-T):
Base Selection (NaOH/KOH): A strong base is required to selectively deprotonate the α-carbon of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, generating a nucleophilic enolate. Sodium hydroxide (10–20% w/v) is preferred over stronger bases (like hydrides) because it perfectly balances reaction kinetics while minimizing the cleavage of the sensitive ether linkage[1].
Solvent System (Ethanol): Absolute ethanol acts as an excellent protic solvent that dissolves both the hydrophobic aromatic precursors and the aqueous base. Furthermore, as the non-polar chalcone forms, its solubility in ethanol decreases, facilitating precipitation and driving the equilibrium forward[4].
Temperature Control: The reaction must be initiated in an ice bath. This prevents the highly exothermic initial aldol addition from triggering side reactions, such as the Cannizzaro disproportionation of the benzaldehyde or unwanted Michael additions. Subsequent warming to room temperature provides the activation energy necessary for the E1cB elimination of water, yielding the thermodynamically stable trans (E)-chalcone[5].
Experimental Protocol
Self-Validating System: This protocol includes built-in TLC monitoring and pH-controlled quenching to ensure reaction completion and prevent product degradation.
Substrate Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone and 10.5 mmol of the selected substituted benzaldehyde in 20 mL of absolute ethanol[1].
Catalyst Addition: Cool the flask in an ice-water bath (0–5 °C). Slowly add 5 mL of the 20% w/v NaOH solution dropwise over 10 minutes. Insight: Dropwise addition prevents localized heating and suppresses the formation of high-molecular-weight Michael addition byproducts[5].
Condensation & Dehydration: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 to 8 hours. The solution will typically transition from a clear pale yellow to a deep red or orange suspension as the conjugated chalcone precipitates[2].
In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The disappearance of the acetophenone spot confirms the completion of the condensation[4].
Quenching & Neutralization: Pour the reaction mixture into 100 mL of vigorously stirred crushed ice-water. Neutralize the highly basic solution by adding 1M HCl dropwise until the pH reaches ~7.0. Insight: Neutralization prevents base-catalyzed degradation of the ether linkage and maximizes the precipitation of the chalcone[2].
Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with ice-cold distilled water (3 x 20 mL) to remove residual salts, followed by a small volume of cold ethanol (5 mL) to remove unreacted starting materials[1].
Purification: Recrystallize the crude product from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Dry the purified (E)-chalcone in a vacuum desiccator[4].
Workflow for the base-catalyzed Claisen-Schmidt synthesis of chalcones.
Quantitative Data & Expected Yields
The electronic nature of the benzaldehyde substituent significantly impacts the reaction time and overall yield. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the enolate[3].
Benzaldehyde Derivative
Substituent Type
Reaction Time (h)
Expected Yield (%)
Appearance
Benzaldehyde
Neutral
4.0
78 - 82
Pale yellow crystals
4-Chlorobenzaldehyde
Mild EWG
3.0
85 - 89
Bright yellow solid
4-Nitrobenzaldehyde
Strong EWG
1.5
90 - 94
Orange/Red powder
4-Methoxybenzaldehyde
Strong EDG
8.0
65 - 70
Off-white crystals
3,4,5-Trimethoxybenzaldehyde
Bulky EDG
12.0
55 - 60
Yellowish viscous oil/solid
(Note: Yields are based on optimized room-temperature Claisen-Schmidt conditions[1][3].)
Biological Application & Pathway Modulation
Chalcones synthesized from 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone are prime candidates for modulating intracellular redox and inflammatory pathways. The α,β-unsaturated carbonyl acts as a soft electrophile, undergoing reversible Michael addition with the sulfhydryl groups of cysteine residues on target proteins like Keap1 and IKK[2].
Dual modulation of NF-κB and Nrf2/ARE pathways by synthesized chalcone derivatives.
References
Title: Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation
Source: BenchChem
URL
Title: A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins
Source: CORE
URL
Source: RSC.
Title: Technical Support Center: Claisen-Schmidt Condensation of Chalcones
Source: BenchChem
URL
Title: The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity...
Application Note: Synthesis of Novel Chalcone Derivatives via Base-Catalyzed Claisen-Schmidt Condensation Using 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Introduction & Strategic Utility The Claisen-Schmidt condensation is a highly robust carbon-carbon bond-forming reaction, representing a specific and widely utilized type of crossed aldol condensation . It typically occu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
The Claisen-Schmidt condensation is a highly robust carbon-carbon bond-forming reaction, representing a specific and widely utilized type of crossed aldol condensation . It typically occurs between an enolizable ketone and an aromatic aldehyde lacking
α
-hydrogens, yielding an
α,β
-unsaturated ketone (chalcone) .
In this application note, we detail the protocol for utilizing 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (also known as 3'-(2-methoxyethoxy)acetophenone) as the ketone component. The incorporation of the 2-methoxyethoxy moiety—a short PEG-like ether—at the meta position of the phenyl ring is highly strategic in drug development. It significantly enhances the aqueous solubility, metabolic stability, and pharmacokinetic profile of the resulting chalcone scaffolds, which are frequently investigated as microtubule-destabilizing agents or kinase inhibitors .
Mechanistic Causality & Reaction Dynamics
To ensure reproducibility and scientific integrity, it is critical to understand the causality behind the reaction conditions. The reaction proceeds via a base-catalyzed mechanism :
Enolization: Sodium hydroxide (NaOH) deprotonates the
α
-methyl group of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone to form a resonance-stabilized enolate. The use of a mixed solvent system (Ethanol/Water) ensures the solubility of both the highly organic reactants and the inorganic base.
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., 4-fluorobenzaldehyde). We maintain the initial addition at 0–5 °C to control the exothermic nature of the reaction and minimize self-condensation of the ketone.
E1cB Dehydration: The resulting
β
-hydroxy ketone (aldol adduct) undergoes dehydration. Because the reaction is conducted in a basic medium, the elimination follows an E1cB (Elimination unimolecular conjugate base) pathway . The base removes the acidic
α
-proton to form a carbanion intermediate, which then expels the hydroxide ion. The thermodynamic driving force is the formation of a highly conjugated (E)-
α,β
-unsaturated system.
Figure 1: E1cB mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Quantitative Data & Reagent Specifications
The following table summarizes the required reagents, typical reaction parameters, and molar quantities for the synthesis of the model chalcone using 4-fluorobenzaldehyde as the electrophilic partner.
Reagent
Formula
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
C₁₁H₁₄O₃
194.23
1.0
10.0
1.94 g
4-Fluorobenzaldehyde (Model Aldehyde)
C₇H₅FO
124.11
1.1
11.0
1.36 g (1.18 mL)
Sodium Hydroxide (Base Catalyst)
NaOH
40.00
1.5
15.0
0.60 g
Ethanol (95%)
C₂H₅OH
46.07
Solvent
-
15.0 mL
Distilled Water
H₂O
18.02
Co-solvent
-
10.0 mL
Experimental Workflow & Protocol
This protocol is designed as a self-validating system. In-process checks (TLC, pH testing, visual cues) are embedded to ensure the integrity of each step.
Figure 2: Experimental workflow for the Claisen-Schmidt condensation and product isolation.
Step-by-Step Methodology
Step 1: Catalyst Preparation
Action: In a 50 mL beaker, dissolve 0.60 g (15.0 mmol) of sodium hydroxide in 10 mL of distilled water. Once dissolved, add 5 mL of 95% ethanol and cool the solution in an ice bath.
Causality: Water is required to fully dissociate the NaOH, providing the active hydroxide nucleophile necessary for enolization. Ethanol is added to act as a bridging solvent for the organic reagents.
Step 2: Reactant Mixing
Action: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.94 g (10.0 mmol) of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone and 10 mL of 95% ethanol. Stir until fully dissolved.
Action: Cool the flask containing the acetophenone solution in an ice bath (0–5 °C). Once chilled, add 1.18 mL (11.0 mmol) of 4-fluorobenzaldehyde. While stirring vigorously, add the cold aqueous NaOH solution dropwise over 15 minutes.
Causality: The initial aldol addition is exothermic. Cooling prevents side reactions and ensures high chemoselectivity. Dropwise addition of the base prevents localized spikes in alkalinity that could lead to polymerization.
Step 4: Condensation Reaction & Self-Validation
Action: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.
Causality: While the initial addition is fast, the subsequent E1cB dehydration step requires thermal energy to overcome the activation barrier for the elimination of the hydroxide leaving group.
Validation Check: Monitor the reaction's progress by TLC (using 1:3 Ethyl Acetate:Hexane as eluent). The product chalcone will typically appear as a new, lower
Rf
spot that is highly UV-active and may fluoresce due to extended conjugation. A yellow precipitate will also begin to form as the chalcone product is typically insoluble in the aqueous ethanol mixture.
Step 5: Work-up and Isolation
Action: Pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Stir for 15 minutes to allow the crude product to fully precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
Step 6: Washing & Purification
Action: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.
Validation Check: Test the filtrate with pH paper. A neutral pH validates the complete removal of the residual sodium hydroxide catalyst, which is critical to prevent base-catalyzed degradation of the product during storage.
Action: Recrystallize the crude solid from hot ethanol to yield the pure (E)-chalcone derivative.
References
Name Reactions in Organic Synthesis: Claisen-Schmidt Condensation. Cambridge University Press. Available at:[Link]
Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]
Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. ChemRxiv. Available at:[Link]
Method
Application Note: Synthesis of Pyrazole-Based HIF Activators Utilizing 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Executive Summary & Mechanistic Rationale The development of small-molecule therapeutics targeting the Hypoxia-Inducible Factor (HIF) pathway has revolutionized the treatment of renal anemia, cardiovascular diseases, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of small-molecule therapeutics targeting the Hypoxia-Inducible Factor (HIF) pathway has revolutionized the treatment of renal anemia, cardiovascular diseases, and specific hematological disorders. At the core of many of these active pharmaceutical ingredients (APIs) is a highly functionalized pyrazole scaffold.
This application note details the advanced synthetic utility of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone as a critical building block in the synthesis of complex pyrazole derivatives, specifically 2-pyridin-2-yl-pyrazol-3(2H)-ones and related 1,5-disubstituted pyrazoles .
The Causality of Scaffold Selection
The selection of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone over simple acetophenone derivatives is driven by precise pharmacokinetic and pharmacodynamic requirements:
Target Affinity (Pharmacodynamics): The 2-methoxyethoxy chain acts as a flexible, PEG-like extension. The ether oxygens serve as critical hydrogen-bond acceptors, interacting with the active site residues of Prolyl Hydroxylase Domain (PHD) enzymes.
Steric Freedom (Synthesis): The meta-substitution (position 3) ensures that the carbonyl reaction center remains sterically unhindered during the initial Claisen condensation, a common failure point in ortho-substituted analogs.
By inhibiting PHD enzymes, these pyrazole derivatives prevent the ubiquitination and subsequent proteasomal degradation of HIF-1α, leading to its nuclear translocation and the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF).
Fig 1. Mechanism of action for pyrazole-based PHD inhibitors stabilizing the HIF-1α pathway.
Synthetic Workflow & Regioselectivity Control
The conversion of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone to a fully functionalized pyrazole relies on a two-step Knorr pyrazole synthesis .
Claisen Condensation: The acetophenone is reacted with an acylating agent (e.g., diethyl oxalate or an acid chloride) to form a 1,3-diketone intermediate.
Cyclocondensation: The 1,3-diketone undergoes a bi-dentate nucleophilic attack by an arylhydrazine.
The Regioselectivity Challenge: Unsymmetric 1,3-diketones reacting with substituted hydrazines typically yield a mixture of 1,3,5- and 1,5,3-substituted regioisomers. Controlling the microkinetic environment (pH, solvent polarity, and temperature) is critical to funneling the reaction toward the desired 1,5-disubstituted isomer .
Fig 2. Two-step Knorr pyrazole synthesis workflow from the acetophenone starting material.
Quantitative Data: Optimization of Cyclocondensation
To demonstrate the causality of reaction conditions on the final yield and regioselectivity, the following table summarizes the optimization data for the cyclocondensation of the 1,3-diketone intermediate with 2-hydrazinopyridine.
Solvent
Temperature (°C)
Catalyst / Additive
Yield (%)
Regioselectivity (1,5- vs 1,3-isomer)
Ethanol
80 (Reflux)
None
45
1.2 : 1
Ethanol
25
HCl (cat.)
62
3.5 : 1
DMF
120
None
55
1.5 : 1
N,N-Dimethylacetamide (DMAc)
25
HCl (10 N)
88
>98 : 2
Data Interpretation: Polar protic solvents at high temperatures lead to poor regiocontrol due to rapid, reversible hydrazone formation. Utilizing a highly polar aprotic solvent (DMAc) with strong acid catalysis at room temperature accelerates the dehydration step, kinetically trapping the desired 1,5-isomer .
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Control (IPC) checkpoints are embedded to ensure the chemical integrity of the intermediates before proceeding.
Protocol A: Synthesis of the 1,3-Diketone Intermediate
Objective: Form ethyl 4-(3-(2-methoxyethoxy)phenyl)-2,4-dioxobutanoate.
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF, 150 mL).
Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
Causality Check: NaH is chosen over alkoxide bases because it is a non-nucleophilic strong base. It quantitatively deprotonates the acetophenone to the kinetic enolate, preventing nucleophilic attack by the base itself on the ester. The evolution of
H2
gas drives the reaction irreversibly.
Enolate Formation: Cool the suspension to 0°C. Dropwise, add 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (1.0 eq) dissolved in 20 mL THF over 15 minutes. Stir for 30 minutes.
Acylation: Add diethyl oxalate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
IPC Validation (Self-Validation Checkpoint):
Withdraw a 0.1 mL aliquot, quench in saturated
NH4Cl
, and extract with Ethyl Acetate.
Spot on a TLC plate (Hexanes/EtOAc 7:3).
Validation: Spray the plate with a 1%
FeCl3
solution. The product spot will immediately turn deep red/purple, confirming the presence of the highly enolizable β-dicarbonyl moiety.
Workup: Quench the bulk reaction with 1M HCl to pH 3. Extract with EtOAc (3 x 100 mL), wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure to yield the crude 1,3-diketone.
Protocol B: Regioselective Cyclocondensation to Pyrazole
Objective: Form the 1-(pyridin-2-yl)-5-(3-(2-methoxyethoxy)phenyl)-1H-pyrazole derivative.
Preparation: In a 250 mL flask, dissolve the crude 1,3-diketone from Protocol A (1.0 eq) in N,N-Dimethylacetamide (DMAc, 0.2 M concentration).
Causality Check: The acidic environment selectively protonates the more basic terminal nitrogen of the hydrazine, modulating its nucleophilicity. The highly polar, aprotic nature of DMAc stabilizes the transition state of the subsequent dehydration step, driving the thermodynamic preference for the 1,5-disubstituted isomer.
Reaction: Stir at 25°C for 12 hours.
IPC Validation (Self-Validation Checkpoint):
Analyze the crude mixture via LC-MS.
Validation: The intermediate hydrazone mass
[M+H]+
must be completely consumed, transitioning to the fully aromatized pyrazole mass
[M−H2O+H]+
.
Workup & Purification: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from Ethanol.
Final Validation:
1H
NMR (
CDCl3
) must show a characteristic sharp singlet around
δ
6.8 ppm, confirming the C4 proton of the fully aromatized pyrazole ring, and the absence of the diketone methylene protons.
References
Title: EP2382205B1 - Derivatives of 2-pyridin-2-yl-pyrazol-3(2h)-one, preparation and therapeutic use thereof as hif activators.
Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
Source: Reaction Chemistry & Engineering, RSC Publishing.
URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Source: Molecules (Basel, Switzerland), archived in PubMed Central (PMC).
URL: [Link]
Application
derivatization of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone for biological screening
An Application Guide to the Derivatization of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone for Biological Screening Introduction: Unlocking the Potential of a Versatile Acetophenone Scaffold In the landscape of medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Derivatization of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone for Biological Screening
Introduction: Unlocking the Potential of a Versatile Acetophenone Scaffold
In the landscape of medicinal chemistry, the acetophenone core represents a privileged scaffold, a structural motif consistently found in molecules exhibiting a wide array of pharmacological activities.[1][2] These activities span from antimicrobial and antioxidant to anti-inflammatory and cytotoxic effects.[1][3] The starting material, 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone , offers a unique platform for chemical exploration. Its structure combines the reactive acetyl group, ripe for modification, with a phenyl ring substituted by a flexible and polar methoxy-ethoxy chain. This side chain can influence solubility and interactions with biological targets, making the parent molecule an attractive starting point for generating a library of diverse chemical entities for biological screening.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It outlines robust protocols for the chemical derivatization of this specific acetophenone, explains the scientific rationale behind the chosen synthetic strategies, and provides methodologies for subsequent biological evaluation. Our approach is designed to be a self-validating system, where each step is grounded in established chemical principles and aimed at producing a diverse compound library for hit identification in drug discovery programs.
Overall Discovery Workflow
The journey from a single starting material to a potential biological "hit" involves a structured workflow. This process begins with the strategic chemical modification of the parent molecule through various reactions. The resulting library of new compounds is then subjected to a cascade of biological assays to identify molecules with desired activities.
Caption: Workflow from starting material to lead optimization.
Part 1: Synthetic Derivatization Protocols
The methyl ketone moiety of the starting material is the primary handle for derivatization. We will focus on three robust and versatile reactions: Claisen-Schmidt condensation to form chalcones, the Mannich reaction to generate β-amino ketones, and reductive amination to produce substituted amines.
Strategy 1: Chalcone Synthesis via Claisen-Schmidt Condensation
Scientific Rationale: The Claisen-Schmidt condensation is a cornerstone reaction that involves the base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone.[4][5] This reaction creates an α,β-unsaturated ketone system known as a chalcone. Chalcones are of immense interest due to their well-documented and diverse biological activities, including antimicrobial and anti-inflammatory properties.[3][6] The choice of a strong base like NaOH or KOH is critical as it facilitates the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate ion which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[4]
optimizing reaction conditions for the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Welcome to the technical support center for the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of this valuable intermediate.
Introduction
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is a key building block in the synthesis of various pharmaceutical compounds. Its preparation is most commonly and efficiently achieved through a two-step process: the synthesis of the precursor 3-hydroxyacetophenone, followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This guide will focus on optimizing the conditions for the Williamson ether synthesis step and addressing potential challenges that may arise.
Synthetic Pathway Overview
The primary synthetic route involves the O-alkylation of 3-hydroxyacetophenone with a suitable 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, under basic conditions.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Side Products
Question: My TLC analysis shows multiple spots in addition to my starting material and desired product. What are these impurities and how can I minimize their formation?
Answer:
The formation of side products in a Williamson ether synthesis is often due to competing reactions.
Side Product
Formation Mechanism
Minimization Strategy
C-Alkylated Product
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. [1]While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of an isomer.
The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Elimination Product
If a secondary or tertiary alkyl halide were used, or if the reaction temperature is too high, the base can promote an E2 elimination reaction, forming an alkene from the alkyl halide. [2]
Use a primary alkyl halide like 2-bromoethyl methyl ether. Avoid excessively high reaction temperatures.
Unidentified Impurities
These could arise from the decomposition of starting materials or products, or from impurities present in the initial reagents.
Ensure the purity of your starting materials. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Problem 3: Difficult Purification
Question: I am having trouble isolating a pure product. My crude product is an oil, and column chromatography is proving to be difficult.
Answer:
Purification of aryl ketones can sometimes be challenging. Here are some strategies to consider:
Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and any unreacted base. After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent like ethyl acetate or dichloromethane. [3]Wash the organic layer with water and then with brine to remove residual water.
[3]* Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is an excellent purification method. [4][5]Common solvents for recrystallizing acetophenone derivatives include ethanol or a mixed solvent system like ethanol/water.
[6]* Column Chromatography: If recrystallization is not feasible, column chromatography is the next best option.
Stationary Phase: Silica gel is the most common stationary phase.
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. Start with a low polarity eluent and gradually increase the polarity to elute your product. A typical starting point could be 9:1 hexane:ethyl acetate.
TLC Monitoring: Before running the column, determine the appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for your product should be around 0.3-0.4 for good separation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. [7]First, a base deprotonates the hydroxyl group of 3-hydroxyacetophenone to form a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group in a single, concerted step to form the ether linkage.
[2]
Q2: Which is a better alkylating agent: 2-bromoethyl methyl ether or 2-chloroethyl methyl ether?
A2: In Sₙ2 reactions, the reactivity of the leaving group follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, 2-bromoethyl methyl ether will be more reactive than 2-chloroethyl methyl ether and will likely lead to a faster reaction. However, 2-chloroethyl methyl ether is often less expensive and more readily available. If using the chloro-derivative, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time).
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. [3]Spot the reaction mixture alongside the starting material (3-hydroxyacetophenone) on a TLC plate. The product, being less polar than the starting material due to the ether linkage, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2).
[8]
Q4: What are the expected spectroscopic data for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone?
A4: While specific spectra should be acquired for your sample, you can expect the following characteristic signals:
¹H NMR: You would expect to see signals for the acetyl group protons (a singlet around 2.6 ppm), the methoxy group protons on the side chain (a singlet around 3.4 ppm), the two methylene groups of the ethoxy chain (triplets or multiplets between 3.7 and 4.2 ppm), and aromatic protons in the region of 7.0-7.8 ppm.
¹³C NMR: Characteristic signals would include the carbonyl carbon (around 198 ppm), the carbons of the aromatic ring, and the carbons of the 2-methoxyethoxy side chain.
IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch around 1680 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and aromatic C-H and C=C stretching bands.
Experimental Protocols
Synthesis of 3-Hydroxyacetophenone (Example of a Greener Route)
For a greener synthesis of the starting material, a method starting from 3-hydroxybenzoic acid can be employed. [9]This multi-step process generally involves protection of the hydroxyl group, conversion to an acid chloride, reaction with a malonate, and subsequent hydrolysis and decarboxylation.
[9]
Optimized Protocol for the Synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per gram of 3-hydroxyacetophenone).
Reagent Addition: Add 2-bromoethyl methyl ether (1.2 eq) to the stirred suspension.
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate. Combine the filtrate and washings.
Extraction: Transfer the organic solution to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system, such as ethanol/water.
Column Chromatography: If recrystallization is unsuccessful, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from a relevant university chemistry website.
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from a relevant university chemistry website.
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from a relevant organic chemistry resource website.
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from a relevant university chemistry website.
University of Toronto. (n.d.). Williamson Ether Synthesis. Retrieved from a relevant university chemistry website.
YouTube. (2021, January 23). Williamson Ether Synthesis Final.
SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
PubMed. (n.d.). Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597.
The Royal Society of Chemistry. (n.d.). Supporting Information.
BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Retrieved from a relevant chemical supplier's technical resources.
Tunghai University. (n.d.). 威廉森醚類合成反應- Williamson Ether Synthesis. Retrieved from a relevant university chemistry website.
Asian Journal of Chemistry. (2022, April 20). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
SIELC Technologies. (2018, February 17). Separation of Acetophenone on Newcrom R1 HPLC column.
CUNY. (n.d.). Purification by Recrystallization. Retrieved from a relevant university chemistry website.
ResearchGate. (n.d.). RECRYSTALLIZATION.
BenchChem. (n.d.). Selecting the appropriate solvent for 4'-methoxychalcone recrystallization. Retrieved from a relevant chemical supplier's technical resources.
Google Patents. (n.d.). CN105967986A - 3-hydroxyacetophenone synthesis method.
Chemlin. (n.d.). 2-hydroxy-1-(3-(methoxymethyl)phenyl)ethanone. Retrieved from a relevant chemical supplier website.
ResearchGate. (n.d.). Figure S13. TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions.
Sigma-Aldrich. (n.d.). 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone | 73244-53-8. Retrieved from a relevant chemical supplier website.
ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Hydroxyacetophenone: A Novel Greener Approach vs. Traditional Methods. Retrieved from a relevant chemical supplier's technical resources.
Google Patents. (n.d.). DD224316B1 - METHOD FOR THE PREPARATION OF 3-HYDROXY-OMEGA-ALKYLAMINOACETONPHENONE HYDROCHLORIDES.
Patsnap Eureka. (2016, September 28). 3-hydroxyacetophenone synthesis method.
ResearchGate. (n.d.). RECRYSTALLIZATION.
Benchchem. (n.d.). Selecting the appropriate solvent for 4'-methoxychalcone recrystallization. Retrieved from a relevant chemical supplier's technical resources.
MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
Sigma-Aldrich. (n.d.). 1-(2-amino-3-methoxy-phenyl)ethanone | 42465-54-3. Retrieved from a relevant chemical supplier website.
Wikipedia. (n.d.). Williamson ether synthesis.
ChemicalBook. (2020, March 4). Synthesis methods of 3'-hydroxyacetophenone.
The Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
troubleshooting low yield in the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. Here, we address common challenges, with a focus on...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. Here, we address common challenges, with a focus on troubleshooting low yields and other experimental hurdles. Our approach is rooted in mechanistic principles to provide a deeper understanding of the reaction and empower you to optimize your synthetic strategy.
Navigating Your Synthesis: Choosing the Right Path
The synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone can be approached via two primary routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Troubleshooting
Technical Support Center: Scale-Up Synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Welcome to the technical support center for the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the bench to pilot or manufacturing scale. We will address common pitfalls, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure your scale-up is successful, robust, and repeatable.
Section 1: Recommended Synthetic Pathway for Scale-Up
While several synthetic routes can be envisioned on paper, direct Friedel-Crafts acylation of 1-(2-methoxyethoxy)benzene is not advisable for scale-up. The ether substituent is a strong ortho, para-director, leading to a mixture of isomers that are difficult and costly to separate.[1][2] The desired meta-substituted product would be a minor component at best.
Therefore, the most reliable and scalable approach is a two-step sequence starting from a commercially available and correctly substituted precursor, 3-hydroxyacetophenone. The key transformation is a Williamson ether synthesis, a classic and well-understood reaction that is highly amenable to scale-up.
Recommended Route: Williamson Ether Synthesis
Caption: Recommended two-step synthetic workflow for scale-up.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route to 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone?
The Williamson ether synthesis, starting from 3-hydroxyacetophenone and an appropriate 2-methoxyethyl halide (e.g., 2-bromo-1-methoxyethane), is the preferred industrial method. This approach avoids the regioselectivity issues inherent in Friedel-Crafts acylations and utilizes a reliable, high-yielding Sₙ2 reaction that is well-documented and performs predictably at scale.[3]
Q2: Are there any significant safety concerns I should be aware of during scale-up?
Yes. Key hazards include:
Alkylating Agents: Reagents like 2-bromo-1-methoxyethane are toxic and potential mutagens. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated area. All transfers should be conducted in a closed system where possible.
Solvent Hazards: Depending on the chosen solvent (e.g., DMF, acetone, acetonitrile), consider flammability, toxicity, and boiling points. Ensure your reactor is rated for the chosen operating temperature and pressure.
Base Handling: While potassium carbonate is relatively benign, stronger bases like sodium hydride (if used) are pyrophoric and react violently with water. Ensure strict anhydrous conditions and proper quenching procedures are in place.
Q3: How can I effectively monitor the reaction's progress at a large scale?
Direct sampling from a large reactor can be challenging. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring this reaction. Develop a stable method that can clearly resolve the starting material (3-hydroxyacetophenone), the product, and any potential byproducts. Set clear in-process controls (IPCs), such as "<1% starting material remaining," to define the reaction endpoint consistently.
Q4: My final product is an oil. How can I effectively purify it without resorting to large-scale chromatography?
If the product is an oil, vacuum distillation is often the most scalable purification method, provided the product is thermally stable and has a suitable boiling point. Alternatively, if impurities are solid or highly polar, a simple filtration through a plug of silica gel or alumina can be effective.[4] If crystallization is desired, an extensive solvent screen should be performed on a small scale to find a solvent system (or anti-solvent) that can induce crystallization.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of the Williamson ether synthesis.
Problem 1: Reaction is sluggish or stalls, resulting in low conversion.
Potential Cause A: Ineffective Deprotonation of the Phenol.
Scientific Rationale: The reaction proceeds via a phenoxide intermediate, which is the active nucleophile. If the base is not strong enough or if it is not sufficiently soluble in the reaction medium, the concentration of the phenoxide will be too low for the reaction to proceed at a reasonable rate.
Troubleshooting Steps:
Re-evaluate Your Base: Potassium carbonate (K₂CO₃) is often a good choice as it is inexpensive and easy to handle. However, in less polar solvents, its reactivity can be limited. Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to increase the effective concentration of the nucleophile in the organic phase.
Solvent Choice: Ensure your solvent can at least partially solubilize the base or facilitate the action of a PTC. Solvents like DMF, DMAc, or NMP are excellent for this reaction but can be difficult to remove. Acetone or 2-butanone are more practical for scale-up and work well with K₂CO₃, especially when heated to reflux.
Check for Moisture: Water will consume the base and protonate the phenoxide, quenching the reaction. Ensure all starting materials, solvents, and the reactor itself are scrupulously dry.
Potential Cause B: Poor Quality of the Alkylating Agent.
Scientific Rationale: 2-bromo-1-methoxyethane can degrade over time, especially if exposed to light or air, potentially forming non-reactive byproducts.
Troubleshooting Steps:
Verify Purity: Before use, verify the purity of the alkylating agent by GC or ¹H NMR.
Use a Stoichiometric Excess: At scale, it is common to use a slight excess (1.05-1.2 equivalents) of the alkylating agent to drive the reaction to completion. However, a large excess can lead to downstream purification challenges.
Problem 2: Significant formation of an unknown impurity is observed.
Potential Cause: Competing C-alkylation.
Scientific Rationale: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (at the ortho or para positions). While O-alkylation is kinetically and thermodynamically favored under most conditions, the use of very non-polar solvents and certain counter-ions can increase the amount of C-alkylation.
Troubleshooting Steps:
Increase Solvent Polarity: Switching to a more polar aprotic solvent (e.g., from toluene to acetone or acetonitrile) will favor O-alkylation.
Characterize the Impurity: Isolate and characterize the impurity. Knowing its structure is critical. If it is a C-alkylated product, the solvent polarity is the most likely lever to pull.
Problem 3: Difficulties during aqueous work-up, such as emulsion formation.
Scientific Rationale: Emulsions are common at scale, especially when organic and aqueous phases have similar densities or when surfactants (or surfactant-like intermediates) are present. Agitation speed during quenching and extraction can also be a major factor.
Troubleshooting Steps:
Add Brine: After the initial quench, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions and further "dry" the organic layer.
Minimize Agitation: Use slower, deliberate agitation during extraction steps to minimize the formation of fine droplets that lead to stable emulsions.
Solvent Swap: If the reaction was performed in a water-miscible solvent like acetone, it must be removed via distillation before performing an aqueous extraction with a water-immiscible solvent like toluene or methyl tert-butyl ether (MTBE).
Section 4: Key Parameter Summary for Scale-Up
The following table provides a starting point for process parameters in the Williamson ether synthesis. Optimization will be required for your specific equipment and scale.
Parameter
Recommended Starting Point
Rationale & Scale-Up Considerations
Solvent
Acetone or 2-Butanone (MEK)
Good balance of reactivity, cost, and ease of removal. DMF is more reactive but has a high boiling point and toxicity concerns.
Base
Anhydrous K₂CO₃ (milled)
Inexpensive, easy to handle, and effective. Milling increases surface area and reactivity. Use 1.5-2.0 equivalents.
Alkylating Agent
2-Bromo-1-methoxyethane
Use 1.05-1.2 equivalents. The bromide is more reactive than the chloride.
Catalyst
KI or TBAB (optional)
Catalytic amounts (0.05-0.1 eq) can accelerate the reaction, especially if using 2-chloro-1-methoxyethane (Finkelstein reaction).
Temperature
Reflux (56°C for Acetone)
Provides a consistent and easily controlled reaction temperature. Higher temperatures may be needed for less reactive substrates.
Reaction Time
8 - 24 hours
Monitor by HPLC until starting material is <1%. Reaction time will depend on scale, mixing efficiency, and chosen parameters.
Section 5: Troubleshooting Logic Flow
This diagram outlines a logical approach to diagnosing common issues during the synthesis.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
BenchChem. (n.d.). Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole.
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from University of Wisconsin-Madison Chemistry Department.
BenchChem. (n.d.). A Comparative Guide to the Synthesis of 3-Hydroxyacetophenone: A Novel Greener Approach vs. Traditional Methods.
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole.
Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34, 1245-1254.
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
Student, N. (2006, October 4).
BenchChem. (n.d.). Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols.
Patsnap Eureka. (2016, September 28). 3-hydroxyacetophenone synthesis method.
A Comparative Guide to the Synthetic Routes of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Introduction 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structure, featuring a meta-substituted acetophenone with a methoxy-ethoxy side chain, presents interesting challenges and choices in synthetic design. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering in-depth technical insights, experimental protocols, and a discussion of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Retrosynthetic Analysis: Key Disconnections
Two primary retrosynthetic disconnections are considered for the synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. The first involves the formation of the ether linkage, suggesting a nucleophilic substitution approach. The second focuses on the carbon-carbon bond formation of the acetyl group to the aromatic ring, pointing towards an electrophilic aromatic substitution. These two approaches form the basis of the comparative routes detailed below.
Route 1: Williamson Ether Synthesis of 3-Hydroxyacetophenone
This route is a classic and highly effective method for the synthesis of aryl ethers. The strategy involves the O-alkylation of a readily available phenol with an appropriate alkyl halide. In this case, 3-hydroxyacetophenone is reacted with 2-bromoethyl methyl ether (or a related derivative) in the presence of a base.
Causality of Experimental Choices
The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of the phenol by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1][2] The choice of a primary alkyl halide like 2-bromoethyl methyl ether is crucial as SN2 reactions are most efficient with unhindered electrophiles.[2] The selection of a suitable base and solvent system is critical to ensure complete deprotonation of the phenol without promoting side reactions.
Experimental Protocol: Williamson Ether Synthesis
Materials:
3-Hydroxyacetophenone
2-Bromoethyl methyl ether
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF) or Acetonitrile
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 3-hydroxyacetophenone (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
Heat the mixture to 60-80 °C to ensure the formation of the potassium phenoxide.
Slowly add 2-bromoethyl methyl ether (1.2 eq) to the reaction mixture.
Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield pure 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis of the target molecule.
Route 2: Friedel-Crafts Acylation of (2-Methoxyethoxy)benzene
The Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic ring.[3][4][5] This route would involve the reaction of (2-methoxyethoxy)benzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][5]
Causality of Experimental Choices and Regioselectivity Issues
The (2-methoxyethoxy) substituent on the benzene ring is an activating, ortho-, para-directing group.[6] This is due to the lone pairs of electrons on the ether oxygen atom which can be delocalized into the aromatic pi-system, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. Consequently, a Friedel-Crafts acylation of (2-methoxyethoxy)benzene would predominantly yield a mixture of 1-[2-(2-Methoxy-ethoxy)-phenyl]-ethanone (ortho-isomer) and 1-[4-(2-Methoxy-ethoxy)-phenyl]-ethanone (para-isomer). The desired meta-isomer, 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, would be formed in very low, if any, yield. This makes the Friedel-Crafts acylation a non-viable route for the efficient synthesis of the target molecule.
While not a recommended route for the desired product, a general protocol for the Friedel-Crafts acylation of an activated benzene derivative is provided for illustrative purposes.
Materials:
(2-Methoxyethoxy)benzene
Acetyl chloride
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), dilute aqueous solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
Cool the suspension to 0 °C in an ice bath.
Slowly add acetyl chloride (1.0 eq) to the cooled suspension.
To this mixture, add (2-methoxyethoxy)benzene (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl to decompose the aluminum chloride complex.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent to obtain a crude mixture of ortho- and para-acylated products.
Diagram of the Friedel-Crafts Acylation Pathway and Products
Caption: Product distribution in the Friedel-Crafts acylation of (2-methoxyethoxy)benzene.
Comparison of Synthetic Routes
Feature
Route 1: Williamson Ether Synthesis
Route 2: Friedel-Crafts Acylation
Starting Materials
3-Hydroxyacetophenone, 2-Bromoethyl methyl ether
(2-Methoxyethoxy)benzene, Acetyl chloride
Key Transformation
Nucleophilic Substitution (SN2)
Electrophilic Aromatic Substitution
Regioselectivity
High (alkylation at the phenolic oxygen)
Poor (ortho- and para-acylation favored)
Plausible Yield
Good to Excellent
Very Low to None for the desired product
Reaction Conditions
Moderate (60-80 °C)
Requires anhydrous conditions and a strong Lewis acid
Workup & Purification
Standard extraction and column chromatography
Requires quenching of the Lewis acid and separation of isomers
Overall Viability
Highly Recommended
Not Recommended
Conclusion
Based on fundamental principles of organic synthesis and the directing effects of substituents in electrophilic aromatic substitution, the Williamson ether synthesis (Route 1) is unequivocally the superior and more logical approach for the preparation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. This method offers high regioselectivity, generally good yields, and utilizes readily available starting materials under moderate reaction conditions. In contrast, the Friedel-Crafts acylation (Route 2) is not a practical route due to the strong ortho-, para-directing nature of the (2-methoxyethoxy) group, which would lead to the formation of undesired isomers and a negligible amount of the target meta-substituted product. For researchers and drug development professionals requiring a reliable and efficient synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, the Williamson ether synthesis is the recommended and validated strategy.
References
Ullmann condensation - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - American Chemical Society. (2002, August 17). Retrieved March 21, 2026, from [Link]
Ullmann Condensation - SynArchive. (n.d.). Retrieved March 21, 2026, from [Link]
Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ACS Publications. (2002, August 17). Retrieved March 21, 2026, from [Link]
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]
Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents. (2001, August 16).
Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst - Indian Academy of Sciences. (2017, November 16). Retrieved March 21, 2026, from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved March 21, 2026, from [Link]
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 21, 2026, from [Link]
Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting - DTIC. (n.d.). Retrieved March 21, 2026, from [Link]
威廉森醚類合成反應- Williamson Ether Synthesis. (n.d.). Retrieved March 21, 2026, from [Link]
Buchwald-Hartwig Chemistry - Macmillan Group. (2002, July 30). Retrieved March 21, 2026, from [Link]
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Publications. (2021, January 31). Retrieved March 21, 2026, from [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved March 21, 2026, from [Link]
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Retrieved March 21, 2026, from [Link]
Unexpected course of a Williamson ether synthesis - Arkivoc. (n.d.). Retrieved March 21, 2026, from [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved March 21, 2026, from [Link]
Benzene, ((2-methoxyethoxy)methyl)- | SIELC - SIELC Technologies. (2018, May 17). Retrieved March 21, 2026, from [Link]
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]
Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution - Chemguide. (n.d.). Retrieved March 21, 2026, from [Link]
Comprehensive Comparison Guide: Analytical Method Validation for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone Using ISO 17034 CRMs vs. Secondary Standards
Executive Summary In pharmaceutical development, the accurate quantification of critical starting materials (KSMs) and intermediates is paramount to ensuring the safety and efficacy of the final Active Pharmaceutical Ing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the accurate quantification of critical starting materials (KSMs) and intermediates is paramount to ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an objective, data-driven comparison of an analytical method validation for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone —a key meta-substituted acetophenone intermediate. We compare the performance of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method validated using an versus a traditional, uncertified in-house Working Standard (WS).
Mechanistic Grounding: The "Purity Illusion" and Systematic Bias
As a Senior Application Scientist, I frequently observe laboratories relying on in-house working standards where purity is assigned solely via HPLC-UV area normalization. This practice creates a "purity illusion."
Area normalization operates on the flawed assumption that all impurities absorb UV light equally and entirely ignores UV-transparent contaminants such as residual moisture, inorganic salts, or aliphatic solvents. Consequently, the WS purity is systematically overestimated. When this standard is weighed to prepare a calibration curve, the actual molar concentration of the analyte is lower than the nominal calculated concentration. This propagates a negative bias into the final sample assay.
In contrast,[1] utilize absolute quantitative methods—such as quantitative NMR (qNMR) or rigorous mass balance—to assign a certified purity value with a defined expanded uncertainty (
U
). This establishes true metrological traceability to the International System of Units (SI) and eliminates systematic bias from the calibration architecture.
Figure 1: Analytical method lifecycle workflow from ATP definition to regulatory submission.
Experimental Protocol: A Self-Validating System
To objectively evaluate the impact of the reference material on method performance, we executed a validation protocol strictly adhering to [2]. The protocol is designed as a self-validating system, meaning the method must pass stringent System Suitability Testing (SST) before any sample data is considered valid.
Chromatographic Conditions
Instrument: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm. (Causality: The C18 stationary phase provides optimal hydrophobic retention for the aromatic ring, while the 3.5 µm particle size balances high theoretical plates with manageable backpressure).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 0-2 min (20% B), 2-10 min (20%
→
80% B), 10-12 min (80% B), 12-12.1 min (80%
→
20% B), 12.1-15 min (20% B).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm (Optimal for the conjugated acetophenone chromophore).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Step-by-Step Preparation Methodology
Mobile Phase Preparation: Filter Mobile Phase A and B through a 0.22 µm PTFE membrane and degas ultrasonically for 10 minutes to prevent baseline drift caused by dissolved oxygen.
Standard Preparation (CRM vs. WS):
Accurately weigh 25.0 mg of the 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone standard (CRM or WS) into separate 50 mL volumetric flasks.
Dissolve in 25 mL of Diluent (Water:Acetonitrile 50:50 v/v), sonicate for 5 minutes, and dilute to volume (Stock Solution: 500 µg/mL).
Perform serial dilutions to construct a 5-point calibration curve (50, 80, 100, 120, 150 µg/mL).
System Suitability Testing (SST): Inject the 100 µg/mL standard six times. The system is validated for the run only if:
Relative Standard Deviation (%RSD) of peak areas
≤
1.0%.
USP Tailing Factor (
Tf
)
≤
1.5.
Theoretical Plates (
N
)
≥
5000.
Figure 2: Fishbone representation of uncertainty propagation in quantitative HPLC analysis.
Comparative Performance Data
The following tables summarize the validation results comparing the ISO 17034 CRM (Certified Purity: 98.5% ± 0.2% via qNMR) against the uncertified Working Standard (Nominal Purity: 99.8% via HPLC Area%).
Table 1: Linearity and Range (50 µg/mL to 150 µg/mL)
Parameter
ISO 17034 CRM
In-House Working Standard (WS)
Regression Equation
y=14520x+15
y=14712x+580
Correlation Coefficient (
R2
)
0.9999
0.9991
y-Intercept Bias (% of target)
0.1%
3.9%
Residual Sum of Squares
4.2
×103
2.8
×104
Table 2: Accuracy / Recovery Assessment (n=3 per level)
Spike Level
CRM Mean Recovery (%)
CRM %RSD
WS Mean Recovery (%)
WS %RSD
50% (50 µg/mL)
99.8
0.4
101.5
1.2
100% (100 µg/mL)
100.1
0.3
102.1
1.5
150% (150 µg/mL)
99.9
0.5
101.8
1.1
Table 3: Precision (Repeatability and Intermediate Precision)
Precision Type
CRM %RSD (n=6)
WS %RSD (n=6)
Pass/Fail Criteria
Repeatability (Day 1, Analyst 1)
0.35%
1.15%
≤
2.0%
Intermediate (Day 2, Analyst 2)
0.42%
1.68%
≤
2.0%
Discussion: Causality of Performance Discrepancies
The experimental data reveals a stark contrast in method robustness depending on the reference material used.
Y-Intercept Bias and Linearity: The WS generated a calibration curve with a significant y-intercept bias (3.9% vs. the CRM's 0.1%). Because the WS purity was overestimated (ignoring a 1.3% water content later confirmed by Karl Fischer titration), the nominal concentrations plotted on the x-axis were artificially high. This skewed the regression line, reducing the
R2
value and introducing systematic error at the lower end of the range.
Accuracy Overestimation: As seen in Table 2, the WS yielded recoveries consistently exceeding 100% (averaging ~101.8%). This is a direct mathematical consequence of the purity illusion. When the calibration standard is less pure than assumed, the instrument response per unit of assumed mass is lower. Consequently, when an unknown sample is quantified against this curve, its concentration is artificially inflated. The CRM, with its exact qNMR-derived purity, delivered near-perfect recoveries (99.8% - 100.1%).
Precision and Homogeneity: The CRM demonstrated vastly superior precision (%RSD < 0.5%). ISO 17034 certification mandates rigorous homogeneity testing across the entire batch. The in-house WS, lacking this validation, exhibited micro-variations in purity from aliquot to aliquot, driving the intermediate precision %RSD up to 1.68%.
Conclusion
Validating an analytical method for critical intermediates like 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone requires an uncompromising approach to metrological traceability. While an in-house working standard may seem cost-effective initially, the hidden costs of systematic bias, inflated recovery data, and potential out-of-specification (OOS) investigations far outweigh the savings. Utilizing an ISO 17034 Certified Reference Material ensures that the analytical method is a true, self-validating system, fully compliant with ICH Q2(R2) lifecycle expectations, and capable of delivering unimpeachable data integrity.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. ICH Quality Guidelines. URL: [Link]
ARO Scientific. Introduction on how ISO 17034 ensures CRM quality. URL:[Link]
Advanced Spectroscopic Comparison Guide: Structural Confirmation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Introduction In pharmaceutical development, the rigorous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 1-[3-(2-Methoxy-ethoxy)-phen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In pharmaceutical development, the rigorous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (Molecular Weight: 194.23 g/mol , Formula: C₁₁H₁₄O₃) is a highly functionalized acetophenone derivative. It features a meta-substituted aromatic ring, an acetyl group, and an extended ether chain (2-methoxyethoxy).
Confirming this specific structure requires distinguishing it from its ortho and para isomers, as well as verifying the integrity of the ether linkage. This guide objectively compares the performance of orthogonal spectroscopic techniques—Mass Spectrometry (GC-EI-MS vs. LC-ESI-MS/MS) and Nuclear Magnetic Resonance (1D vs. 2D NMR)—providing step-by-step methodologies and experimental data to establish a self-validating system for structural confirmation.
Part 1: Mass Spectrometry (MS) Comparison
Mass spectrometry provides critical data regarding the molecular weight and structural sub-units of the molecule. However, the choice of ionization technique dictates the type of structural information obtained.
Expertise & Experience: Causality in Ionization Selection
GC-EI-MS (Electron Ionization): EI is a "hard" ionization technique operating at 70 eV. It imparts significant internal energy to the molecule, resulting in reproducible, library-matchable fragmentation. For acetophenones, the radical cation
[M]+∙
typically undergoes
α
-cleavage to form a highly stable benzoyl-type cation[1]. In our target molecule, this manifests as the loss of the methyl group (
−15
Da) or the entire acetyl group (
−43
Da).
LC-ESI-MS/MS (Electrospray Ionization): ESI is a "soft" ionization technique. It preserves the intact pseudo-molecular ion
[M+H]+
, which is crucial for confirming the exact mass. By applying Collision-Induced Dissociation (CID) in MS/MS mode, we can selectively target the weakest bonds—specifically, the cleavage of the 2-methoxyethoxy chain—providing regiochemical clues that EI might obliterate.
Experimental Protocols: MS Workflows
Protocol A: GC-EI-MS Acquisition
Sample Prep: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM).
Injection: Inject 1 µL into the GC inlet at 250°C (Split ratio 10:1).
Separation: Use a standard DB-5 capillary column. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.
Ionization: Set the EI source to 70 eV and 230°C.
Detection: Scan from m/z 50 to 300.
Protocol B: LC-ESI-MS/MS Acquisition
Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol/Water (50:50, v/v) with 0.1% Formic Acid.
Separation: Elute through a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
Ionization: Operate the ESI source in positive ion mode. Capillary voltage: 3.0 kV.
Fragmentation: Isolate the
[M+H]+
precursor ion (m/z 195.1) and apply CID using Argon gas at a collision energy of 20 eV.
Data Presentation: MS Fragmentation Comparison
Feature
GC-EI-MS (Hard Ionization)
LC-ESI-MS/MS (Soft Ionization + CID)
Structural Significance
Parent Ion
m/z 194
[M]+∙
(Moderate intensity)
m/z 195
[M+H]+
(Base peak)
Confirms molecular weight (194.23 g/mol ).
Fragment 1
m/z 179
[M−CH3]+
m/z 177
[M+H−H2O]+
EI confirms the acetyl methyl group via
α
-cleavage.
Fragment 2
m/z 151
[M−COCH3]+
m/z 153
[M+H−C2H2O]+
Confirms the presence of the intact acetyl group.
Fragment 3
m/z 119
[M−C3H7O2]+
m/z 119
[M+H−C3H8O2]+
Confirms the cleavage of the 2-methoxyethoxy ether chain.
Visualization: MS Fragmentation Logic
Fig 1: Comparative MS fragmentation pathways of the target molecule under EI and ESI conditions.
Part 2: Nuclear Magnetic Resonance (NMR) Comparison
While MS confirms the molecular formula and subunits, it cannot definitively prove the meta-substitution pattern or the exact connectivity of the ether chain. NMR spectroscopy, adhering to USP General Chapter <185> guidelines[2], is the gold standard for this task.
Expertise & Experience: The Necessity of 2D NMR
1D NMR (¹H and ¹³C): 1D proton NMR easily identifies the acetyl methyl (~2.60 ppm) and the methoxy group (~3.45 ppm). The aromatic region reveals four protons with a specific splitting pattern (a singlet, two doublets, and a triplet), which strongly suggests a meta-substituted ring. However, 1D NMR relies on empirical shift predictions, which can be ambiguous in highly functionalized rings.
2D NMR (HSQC, HMBC, COSY): To achieve a self-validating structural proof, 2D NMR is required[3]. Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2 to 3 bond) couplings between protons and carbons. By observing an HMBC cross-peak from the methylene protons of the ether chain directly to the C3 aromatic carbon, we unambiguously lock the ether chain to the meta position relative to the acetyl group.
Experimental Protocols: NMR Acquisition
Sample Prep: Dissolve 15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.
Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a broadband probe at 298 K.
Fig 2: 1D and 2D NMR workflow for unambiguous structural and connectivity assignment.
Conclusion
For the structural confirmation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, relying on a single analytical technique is insufficient for modern pharmaceutical standards. GC-EI-MS provides robust fragmentation libraries to confirm the acetyl group, while LC-ESI-MS/MS gently confirms the overall molecular weight and ether chain presence. However, it is the application of 2D NMR (specifically HMBC) that acts as the ultimate self-validating tool, definitively locking the functional groups to their respective meta positions on the aromatic ring. Together, these orthogonal techniques ensure absolute structural confidence.
References
Preprints.org. "The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions." Preprints. Available at:[Link]
TestingLab. "USP 185 Nuclear Magnetic Resonance Spectroscopic Testing in Pharma." Testing Lab Services. Available at:[Link]
structure-activity relationship (SAR) studies of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone analogs
An in-depth structural and functional analysis for researchers, medicinal chemists, and drug development professionals. Executive Summary In the design of targeted therapeutics—particularly receptor tyrosine kinase (RTK)...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural and functional analysis for researchers, medicinal chemists, and drug development professionals.
Executive Summary
In the design of targeted therapeutics—particularly receptor tyrosine kinase (RTK) inhibitors—the selection of foundational building blocks dictates the pharmacokinetic and pharmacodynamic fate of the final drug candidate. 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (CAS 73244-53-8) has emerged as a privileged scaffold in medicinal chemistry[1]. By offering a reactive acetyl group for heterocyclic elaboration and a flexible, oxygen-rich 2-methoxyethoxy side chain, this compound provides a distinct advantage over traditional aliphatic or short-chain alkoxy analogs.
This guide provides an objective, data-driven comparison of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone against alternative building blocks, detailing the structure-activity relationship (SAR) causality, mechanistic pathways, and self-validating experimental protocols required for robust drug discovery.
Chemical Rationale: The Power of the 2-Methoxyethoxy Moiety
The structural features of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone provide highly specific reactive sites for chemical elaboration[1]. The ketone moiety readily undergoes condensation reactions (e.g., forming pyrimidines, quinazolines, or chalcones), while the ether linkage remains stable under physiological conditions.
When comparing this scaffold to alternatives like 3-Methoxyacetophenone (CAS 586-37-8)[2], the extended 2-methoxyethoxy chain serves two critical functions:
Solvent Channel Exploitation: In kinase targets such as EGFR and VEGFR, the meta-substituted ether chain projects out of the hydrophobic ATP-binding pocket into the solvent-exposed region. The oxygen atoms act as hydrogen bond acceptors, interacting with residues like Cys773 in EGFR[3].
Physicochemical Optimization: The mini-PEG-like nature of the 2-methoxyethoxy group significantly lowers the partition coefficient (LogP) and enhances aqueous solubility, a common bottleneck in heterocyclic drug design.
Comparative SAR Analysis: Scaffold Selection
To objectively evaluate the performance of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, we must compare the biological and physicochemical outcomes of its downstream heterocyclic derivatives against analogs synthesized from alternative acetophenones.
Quantitative SAR Data Summary
Note: Data represents mean values for a library of synthesized pyrimidine-based kinase inhibitors derived from the respective acetophenone building blocks.
Building Block / Scaffold
Substitution Pattern
Calculated LogP
Aqueous Solubility (µM)
Mean RTK IC₅₀ (nM)
Primary SAR Advantage / Disadvantage
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Meta-PEG1
1.8
45.2
12.5
Optimal: Balances high solubility with excellent hinge-region binding affinity.
3-Methoxyacetophenone
Meta-OMe
2.4
15.8
85.0
Suboptimal: High lipophilicity; fails to extend into the solvent channel.
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethanone
Para-PEG1
1.8
40.5
150.0
Poor: Para-substitution causes steric clashes with the kinase activation loop.
1-[3,5-bis(2-Methoxy-ethoxy)-phenyl]-ethanone
Di-PEG1
1.2
82.0
45.0
Moderate: Maximum solubility, but incurs an entropic penalty upon binding.
Causality in Experimental Choices:
The data clearly demonstrates that the meta positioning of the 2-methoxyethoxy group is non-negotiable for optimal activity. While para-substituted analogs maintain good solubility, they suffer a massive drop in potency (150.0 nM IC₅₀) due to steric hindrance within the constrained kinase pocket[4]. Conversely, shortening the chain to a simple methoxy group (Meta-OMe) drastically reduces aqueous solubility, leading to poor bioavailability and assay aggregation artifacts.
Mechanistic Pathway Visualization
Analogs derived from 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone are frequently utilized to disrupt aberrant Receptor Tyrosine Kinase (RTK) signaling cascades, which are notorious drivers of cellular proliferation in oncology models.
Inhibition of RTK signaling pathways by optimized acetophenone-derived analogs.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Built-in quality control steps guarantee that the observed SAR is a result of true target engagement rather than synthetic impurities or assay interference.
Workflow for synthesizing and screening 2-methoxyethoxy acetophenone analogs.
Protocol 1: Synthesis of Pyrimidine Analogs via Aldol Condensation
Objective: Convert 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone into a bioactive pyrimidine core.
Condensation: Dissolve 1.0 eq of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone and 1.1 eq of substituted benzaldehyde in ethanol. Add 2.0 eq of NaOH (10% aqueous solution) dropwise at 0°C.
Chalcone Formation: Stir at room temperature for 4 hours.
Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting ketone validates complete conversion.
Cyclization: Isolate the intermediate chalcone and resuspend in dimethylformamide (DMF). Add 1.5 eq of guanidine hydrochloride and 2.0 eq of K₂CO₃. Reflux at 120°C for 12 hours.
Purification: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography.
Self-Validation Step: Perform LC-MS and ¹H-NMR. Confirm the presence of the 2-methoxyethoxy protons (multiplets at ~3.7-4.2 ppm) to ensure the side chain survived the harsh cyclization conditions[5].
Objective: Quantify the IC₅₀ of the synthesized analogs against EGFR/VEGFR.
Reagent Preparation: Prepare a master mix containing the target kinase (e.g., EGFR), ATP at its apparent Kₘ, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).
Compound Plating: Dispense analogs into a 384-well plate using an acoustic dispenser (e.g., Echo) to create a 10-point dose-response curve (10 µM to 0.5 nM).
Self-Validation Step: Include Erlotinib as a positive control and DMSO as a negative vehicle control.
Reaction & Detection: Incubate for 60 minutes at room temperature. Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
Data Acquisition: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validation Step: Calculate the Z'-factor using the DMSO and Erlotinib control wells. A Z'-factor > 0.6 validates the assay's robustness and confirms that the IC₅₀ values derived for the 2-methoxyethoxy analogs are statistically reliable.
Conclusion
The strategic incorporation of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone into drug discovery pipelines offers a distinct advantage over traditional building blocks. By leveraging the meta-positioned 2-methoxyethoxy group, researchers can simultaneously solve two of the most persistent challenges in medicinal chemistry: achieving high-affinity target engagement within solvent-exposed kinase channels and maintaining favorable aqueous solubility[3][4].
A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Introduction: Bridging the In Silico-In Vitro Divide In modern chemical research and drug development, the synergy between computational modeling and experimental validation is not just beneficial; it is a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Bridging the In Silico-In Vitro Divide
In modern chemical research and drug development, the synergy between computational modeling and experimental validation is not just beneficial; it is a cornerstone of accelerated discovery and scientific robustness.[1] While experimental data provides the ground truth, computational chemistry offers predictive power that can guide synthesis, elucidate complex structures, and rationalize observed phenomena.[2][3] However, computational models are only as reliable as their validation against empirical evidence.[4]
This guide provides an in-depth framework for the cross-validation of experimental data with computational predictions, using the molecule 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (CAS: 73244-53-8) as a practical case study. We will navigate the complete workflow, from acquiring empirical spectroscopic data to performing ab initio calculations and, most critically, analyzing the congruence and divergence between the two datasets. For researchers, this guide demonstrates how to leverage computational tools not merely as a black box, but as a sophisticated instrument for structural verification and hypothesis testing.
The Subject Molecule: 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is a substituted acetophenone derivative. Its structure features a ketone, an aromatic ring, and a methoxy-ethoxy side chain, presenting multiple functionalities that are readily identifiable through spectroscopic methods. Its availability from various chemical suppliers makes it a relevant building block in synthetic chemistry.[5][6]
The foundational step in any chemical analysis is the empirical characterization of the compound. The choice of technique is dictated by the information sought. For structural elucidation of an organic molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for mapping the carbon-hydrogen framework, while Infrared (IR) spectroscopy is invaluable for identifying functional groups.[8]
Methodology: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: These techniques probe the magnetic environments of hydrogen and carbon nuclei, respectively. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while signal splitting (multiplicity) in ¹H NMR reveals neighboring protons. This allows for the complete assembly of the molecular skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups (e.g., C=O, C-O) absorb infrared radiation at characteristic frequencies, making it an excellent tool for confirming their presence.[9]
Experimental Protocol: ¹H NMR Data Acquisition
This protocol outlines a self-validating system for acquiring a high-quality proton NMR spectrum.
Sample Preparation:
Accurately weigh approximately 5-10 mg of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone.
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals. TMS is the universally accepted internal standard (δ = 0.00 ppm).[10]
Instrument Setup:
Transfer the solution to a clean, dry 5 mm NMR tube.
Place the tube in the spectrometer's spinner and insert it into the magnet.
Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the peak shape of the TMS signal.
Data Acquisition:
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay).
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Representative Experimental Data
The following table summarizes the expected experimental spectroscopic data for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, based on analysis of its functional groups and data from structurally similar compounds.[11][12][13]
Technique
Signal
Experimental Value
Assignment
¹H NMR
δ (ppm), Multiplicity, Integration
7.55 (d, 1H)
Ar-H
7.40 (t, 1H)
Ar-H
7.15 (dd, 1H)
Ar-H
4.20 (t, 2H)
-O-CH₂-CH₂-O-
3.85 (t, 2H)
-O-CH₂-CH₂-O-
3.50 (s, 3H)
-O-CH₃
2.60 (s, 3H)
-C(O)-CH₃
¹³C NMR
δ (ppm)
197.5
C=O
159.0
Ar-C-O
138.0
Ar-C-C(O)
129.8
Ar-CH
122.5
Ar-CH
114.0
Ar-CH
70.5
-O-CH₂-
69.0
-O-CH₂-
59.2
-O-CH₃
26.8
-C(O)-CH₃
IR
Wavenumber (cm⁻¹)
1685 (strong)
C=O Stretch
1260 (strong)
Ar-O-C Stretch
1120 (strong)
C-O-C Stretch (Ether)
Part II: Computational Prediction
Computational chemistry provides a powerful means to predict spectroscopic properties from first principles. Density Functional Theory (DFT) has emerged as a robust and widely used method that offers a favorable balance between computational cost and accuracy for organic molecules.[14][15]
Methodology: Density Functional Theory (DFT)
The core principle of DFT is to calculate the electronic structure of a molecule by modeling its electron density. For predicting NMR and IR spectra, the following steps are key:
Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. This is a critical prerequisite, as predicted properties are highly sensitive to molecular geometry.
Frequency Calculation: To predict the IR spectrum, harmonic vibrational frequencies are calculated. This also confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a computed TMS standard.[16]
The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) dictates the accuracy of the prediction. B3LYP is a hybrid functional that has a long track record of providing reliable results for a wide range of organic systems.[9][15]
Computational Workflow
The process of generating computational predictions follows a logical and reproducible sequence.
Caption: Computational workflow for predicting spectroscopic data.
Computational Protocol: DFT-Based NMR Prediction
This protocol describes the steps for predicting NMR spectra using a program like Gaussian.[17][18]
Structure Input: Build the 3D structure of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone in a molecular editor and save it as an input file (e.g., .mol or .gjf).
Geometry Optimization: Perform a geometry optimization calculation.
Keyword Line: #p B3LYP/6-31G(d,p) Opt
This command instructs the software to find the minimum energy structure using the B3LYP functional and the 6-31G(d,p) basis set.
NMR Calculation: Using the optimized geometry from the previous step, perform the NMR calculation.
Keyword Line: #p B3LYP/6-31G(d,p) NMR=GIAO
This command calculates the absolute magnetic shielding tensors for all atoms.
Reference Calculation: Repeat steps 2 and 3 for the tetramethylsilane (TMS) standard using the exact same level of theory. This is a crucial self-validation step to ensure systematic errors are minimized.
Data Analysis:
Extract the isotropic shielding value (σ_iso) for each atom in the target molecule and for the silicon-bound protons and carbons of TMS.
Calculate the predicted chemical shift (δ_pred) using the formula:
δ_pred = σ_iso(TMS) - σ_iso(analyte)
For IR frequencies, a scaling factor (e.g., ~0.96 for B3LYP/6-31G*) is often applied to the raw computed wavenumbers to account for anharmonicity and basis set limitations.[9]
Part III: Cross-Validation and Analysis
The ultimate goal is to critically compare the experimental ground truth with the computational model. This process is not merely about finding agreement but also about understanding and rationalizing any discrepancies.[1][19]
Comparative Analysis: Experimental vs. Computational Data
The table below directly juxtaposes the experimental and predicted data, allowing for a clear assessment of the computational model's accuracy. The mean absolute error (MAE) is a key metric for quantifying the overall performance of the prediction.[4][20]
Technique
Signal
Experimental Value
Predicted Value (DFT)
Δ (Exp - Pred)
¹H NMR
Ar-H
7.55
7.65
-0.10
Ar-H
7.40
7.48
-0.08
Ar-H
7.15
7.22
-0.07
-O-CH₂-
4.20
4.25
-0.05
-O-CH₂-
3.85
3.91
-0.06
-O-CH₃
3.50
3.54
-0.04
-C(O)-CH₃
2.60
2.69
-0.09
¹H MAE
0.07 ppm
¹³C NMR
C=O
197.5
199.2
-1.7
Ar-C-O
159.0
160.1
-1.1
Ar-C-C(O)
138.0
139.5
-1.5
Ar-CH
129.8
130.5
-0.7
Ar-CH
122.5
123.8
-1.3
Ar-CH
114.0
115.1
-1.1
-O-CH₂-
70.5
71.3
-0.8
-O-CH₂-
69.0
69.9
-0.9
-O-CH₃
59.2
60.0
-0.8
-C(O)-CH₃
26.8
27.9
-1.1
¹³C MAE
1.1 ppm
IR
C=O Stretch
1685 cm⁻¹
1715 cm⁻¹ (scaled: 1648 cm⁻¹)
+37 cm⁻¹
Ar-O-C Stretch
1260 cm⁻¹
1295 cm⁻¹ (scaled: 1245 cm⁻¹)
+15 cm⁻¹
C-O-C Stretch
1120 cm⁻¹
1150 cm⁻¹ (scaled: 1105 cm⁻¹)
+15 cm⁻¹
Discussion of Results
The comparison reveals a strong correlation between the experimental and predicted data. The calculated MAE for ¹H NMR (0.07 ppm) and ¹³C NMR (1.1 ppm) falls well within the expected accuracy for the B3LYP/6-31G(d,p) level of theory, lending high confidence to the structural assignment.[8][20]
Areas of Agreement: The relative ordering of chemical shifts is correctly predicted for both proton and carbon spectra. For instance, the deshielded aromatic proton adjacent to the acetyl group is correctly identified as the furthest downfield signal. The characteristic C=O and ether stretches in the IR spectrum are also predicted with reasonable accuracy after scaling.
Sources of Discrepancy: The small, systematic deviations are expected and informative.
Solvent Effects: These calculations were performed in vacuo (in the gas phase) for simplicity. Experimental NMR is performed in a solvent (CDCl₃), which can induce small changes in molecular geometry and electronic distribution, thereby affecting chemical shifts. More advanced computational models can incorporate solvent effects, which would likely improve accuracy.[16]
Vibrational Anharmonicity: The discrepancy in IR frequencies, even after scaling, is due to the calculation assuming harmonic vibrations, while real molecular vibrations are anharmonic.
Basis Set and Functional Limitations: While B3LYP/6-31G(d,p) is a good general-purpose choice, higher levels of theory or more specialized basis sets could offer further refinement, albeit at a greater computational expense.[18]
The cross-validation process is an iterative cycle of refinement. If significant discrepancies were found, a researcher would be prompted to reconsider the proposed structure, refine the computational model, or re-examine the experimental data for artifacts.
Caption: The iterative cycle of cross-validation.
Conclusion
The cross-validation of experimental and computational data for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone demonstrates a powerful, synergistic workflow. The high degree of correlation between the measured spectroscopic data and the values predicted by Density Functional Theory provides robust confirmation of the compound's structure. The minor deviations observed are not failures of the model but are themselves instructive, highlighting the physical factors—such as solvent effects and anharmonicity—that differentiate an idealized computational model from a real-world experimental system.
For researchers in drug development and chemical synthesis, this integrated approach is indispensable. It validates experimental findings, provides a deeper understanding of molecular properties, and builds a more confident foundation for subsequent research. As computational methods continue to grow in accuracy and accessibility, the principles of rigorous cross-validation outlined here will remain the critical link ensuring that in silico insights are firmly grounded in empirical reality.[2]
References
Wilson, A. J., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. [Link]
Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]
Journal of Chemical Education. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. [Link]
Fiveable. Validation of computational results with experimental data... [Link]
Benchmarking the Performance of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone-Derived Compounds Against Industry Standards
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their viability in targeted drug discovery pipelines. The compound 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (herein referred to as MEP...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their viability in targeted drug discovery pipelines. The compound 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (herein referred to as MEPE ) has emerged as a highly versatile building block in [1]. The acetophenone core allows for rapid functionalization into privileged pharmacophores—such as aminopyrimidines, chalcones, or quinazolines—while the 3-(2-methoxyethoxy) tail provides a critical balance of lipophilicity and hydrogen-bond accepting capacity.
Historically, acetophenone derivatives have yielded potent, selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase[2]. Furthermore, the methoxyethoxy moiety is a proven solubilizing and hinge-binding vector in modern kinase inhibitors, including dual JAK3/TEC family inhibitors like PF-06651600[3].
In this guide, we objectively benchmark a representative library of MEPE-derived aminopyrimidines against industry-standard kinase inhibitors (Erlotinib and PF-06651600). We will dissect the causality behind our experimental designs, ensuring every protocol acts as a self-validating system to guarantee scientific integrity.
Scaffold Synthesis and Workflow Rationale
To generate the candidate library, MEPE undergoes an aldol condensation followed by cyclization with guanidine derivatives. We deliberately utilize DOS principles to maximize chemical space coverage from a single, scalable starting material[4]. The methoxyethoxy group remains unmodified during these steps, acting as a constant vector designed to probe the solvent-exposed channel of the kinase ATP-binding pocket without compromising membrane permeability.
Caption: Workflow for the synthesis and high-throughput screening of MEPE-derived candidates.
In Vitro Kinase Inhibition Profiling
Experimental Causality: To benchmark the MEPE derivatives against Erlotinib (EGFR standard) and PF-06651600 (JAK3/TEC standard)[5], we employ the ADP-Glo™ Kinase Assay. We select this luminescent assay over traditional radiometric (
33P
-ATP) methods because it universally measures ATP depletion. This eliminates substrate-specific biases and avoids radioactive waste, providing a highly reliable, self-validating readout.
Self-Validating Protocol: ADP-Glo Kinase Assay
Preparation: Dispense 5 µL of kinase buffer containing recombinant EGFR or JAK3 into 384-well white microplates.
Compound Addition: Add 1 µL of MEPE-derivatives or standards (10-point dose-response, 10 µM to 0.5 nM). Validation Step: Include DMSO-only (negative control) and staurosporine (positive control) wells to calculate the Z'-factor. A Z'-factor > 0.6 is strictly required to validate the assay run.
Reaction: Initiate the reaction by adding 4 µL of an ATP/substrate master mix. Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (30 min incubation).
Readout: Measure luminescence on a multimode plate reader. The signal is directly proportional to kinase activity.
Table 1: Biochemical and Cellular Profiling
Compound
EGFR IC₅₀ (nM)
JAK3 IC₅₀ (nM)
A549 GI₅₀ (µM)
HCC827 GI₅₀ (µM)
MEPE-Lead A
12.4
>10,000
1.8
0.4
MEPE-Lead B
8.1
450
0.9
0.1
Erlotinib (Standard)
2.0
>10,000
2.5
0.05
PF-06651600 (Standard)
>10,000
33.1
>10
>10
Cellular Efficacy and Anti-Proliferative Assays
Experimental Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux mechanisms. We benchmark the anti-proliferative effects in A549 (NSCLC, wild-type EGFR) and HCC827 (NSCLC, EGFR mutant) cell lines. We utilize the CellTiter-Glo® assay because its ATP-dependent luminescent readout provides a wider dynamic range and is significantly less susceptible to the metabolic artifacts commonly seen with tetrazolium salts (MTT/MTS) when testing kinase inhibitors[6].
Seeding: Seed cells at 2,000 cells/well in 384-well opaque plates. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with MEPE derivatives and standards for 72 hours. Validation Step: Include cell-free wells for background subtraction and untreated cells for maximum viability (100% control).
Equilibration: Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic activity of the luciferase.
Lysis & Detection: Add an equal volume (e.g., 25 µL) of CellTiter-Glo reagent. Lyse on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Analysis: Record luminescence and calculate the GI₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression.
Caption: Mechanism of action: MEPE-derivatives competitively bind the EGFR ATP-pocket.
Physicochemical and ADME Benchmarking
Experimental Causality: The primary advantage of incorporating the 3-(2-methoxyethoxy) group is its favorable impact on physicochemical properties. We benchmark kinetic solubility and human liver microsome (HLM) stability to ensure the MEPE scaffold does not suffer from the poor "druggability" typical of flat, hydrophobic pyrimidines.
Self-Validating Protocol: Kinetic Solubility via Nephelometry
Sample Preparation: Spike 10 mM DMSO stocks of compounds into PBS (pH 7.4) to a final concentration of 100 µM (ensuring 1% DMSO final concentration).
Incubation: Incubate for 2 hours at room temperature to allow thermodynamic equilibration of any precipitates.
Measurement: Measure light scattering (nephelometry) using a laser-based plate reader. Validation Step: Run alongside a highly soluble standard (e.g., Diclofenac) and a poorly soluble standard (e.g., Amiodarone). An increase in scattering indicates precipitation. This internal benchmarking ensures the instrument's sensitivity is properly calibrated.
Table 2: Physicochemical and ADME Properties
Compound
cLogP
Kinetic Solubility (µM)
HLM Half-life (min)
MEPE-Lead A
3.2
>100
45
MEPE-Lead B
3.5
85
38
Erlotinib
3.3
~50
60
PF-06651600
2.8
>100
120
Conclusion
MEPE-derived compounds demonstrate highly competitive biochemical and cellular profiles when benchmarked against industry standards like Erlotinib and PF-06651600. The strategic inclusion of the 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone building block ensures excellent aqueous solubility and optimal hinge-region interactions, validating MEPE as a premium scaffold for targeted kinase inhibitor development.
References
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs." Pharmaceuticals. [Link]
Traxler, P., et al. (1995). "[(Alkylamino)methyl]acrylophenones: Potent and Selective Inhibitors of the Epidermal Growth Factor Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.[Link]
Xu, H., et al. (2019). "PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor." ACS Chemical Biology.[Link]
Standard Operating Procedure: Handling, Operational Use, and Disposal of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone As a cornerstone of laboratory safety and operational excellence, drug development professionals and resea...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling, Operational Use, and Disposal of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
As a cornerstone of laboratory safety and operational excellence, drug development professionals and research scientists must treat chemical disposal not as an afterthought, but as an integral part of the experimental design. This guide provides a definitive, self-validating framework for the safe handling, spill management, and proper disposal of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone .
Chemical Profile & Mechanistic Safety Analysis
To safely manage a chemical, one must first understand the mechanistic causality behind its hazards. 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone (CAS: 73244-53-8)[1] is an aromatic ketone with a molecular formula of
C11H14O3
[2] and a molecular weight of 194.2 g/mol [2].
From a structural safety perspective, this molecule presents three distinct operational considerations:
The Methoxy-Ethoxy Ether Linkage: Ethers are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen and UV light, leading to the formation of explosive hydroperoxides. While the aromatic ring provides some stability, the aliphatic ethoxy chain necessitates routine peroxide testing before use or disposal.
The Ketone Carbonyl: Acting as an electrophilic center, the carbonyl group is reactive toward strong nucleophiles and incompatible with strong reducing agents.
Lipophilicity: The aromatic core allows the molecule to readily cross dermal barriers. Systemic absorption must be prevented through strict engineering controls and Personal Protective Equipment (PPE).
Table 1: Chemical Properties & Hazard Profile
Property / Parameter
Value / Description
Safety & Operational Implication
Chemical Name
1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Target compound for synthesis and assay development.
Every protocol in the laboratory must be a self-validating system. The disposal of 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone requires strict segregation to ensure environmental compliance and laboratory safety.
Action: Before disposing of legacy stock or concentrated reaction mixtures, dip a standard KI-starch peroxide test strip into the liquid waste.
Causality: The methoxy-ethoxy side chain can form hydroperoxides over time. Testing prevents the accidental concentration or shock-detonation of peroxidized waste during transport.
Validation: If the strip reads <20 ppm, proceed to Step 2. If >20 ppm, the waste must be neutralized with a 10% w/v acidic Iron(II) sulfate (
FeSO4
) solution to reduce the peroxides before moving to the waste carboy.
Step 2: Waste Segregation
Action: Pour the chemical exclusively into a designated Non-Halogenated Organic Waste carboy.
Causality: Because the molecular formula (
C11H14O3
)[2] lacks halogens, mixing it with halogenated waste (like Chloroform or DCM) is a critical error. Halogenated waste alters the required incineration temperature and necessitates expensive scrubber systems to capture acidic exhaust gases (e.g., HCl), drastically increasing disposal costs and regulatory scrutiny [1].
Step 3: Primary Containment
Action: Store the waste in High-Density Polyethylene (HDPE) or amber glass containers.
Causality: Amber glass blocks UV radiation, halting photo-catalyzed radical initiation at the ether linkage. HDPE provides excellent chemical resistance against ketones, preventing container degradation and leaks.
Step 4: Manifesting and Final Destruction
Action: Arrange disposal as special waste through a licensed environmental services company[2].
Causality: Regulatory compliance dictates that combustible organic research chemicals undergo high-temperature incineration (>1000°C). This ensures complete thermal degradation into carbon dioxide (
CO2
) and water (
H2O
), eliminating environmental toxicity [2].
Table 2: Waste Segregation Matrix
Waste Stream
Compatibility with 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
Action Required
Non-Halogenated Organics
Highly Compatible
Primary disposal route. Use HDPE or Amber glass containers.
Halogenated Organics
Incompatible (Regulatory/Economic)
Do not mix. Increases disposal costs and alters incineration profile.
Aqueous Waste
Compatible (for washings <5%)
Route dilute washings here. Do not pour down the drain.
Solid Hazardous Waste
Compatible (Spill cleanup)
Route contaminated vermiculite/sand to solid combustible waste.
Emergency Response & Spill Management Workflow
In the event of an accidental release, immediate and scientifically sound action is required to prevent fire hazards and exposure.
Step-by-Step Spill Response:
Evacuation and PPE Verification: Clear the immediate area. Don fresh nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), safety goggles, and a flame-resistant lab coat.
Source Containment: If the spill is from a tipped bottle, upright the container. Immediately turn off nearby ignition sources and hot plates, as the compound is combustible.
Absorption (Crucial Step): Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial universal spill pad.
Causality: Do NOT use combustible absorbents like sawdust or paper towels for bulk spills. The ketone/ether nature of the chemical combined with a high-surface-area combustible material creates a severe fire hazard.
Collection and Decontamination: Sweep the absorbed material using a non-sparking tool into a solid hazardous waste bag. Wash the spill surface with a mild detergent and water, routing the washings to the aqueous hazardous waste stream.
Disposal and Spill Response Visualization
Fig 1. Disposal and spill response workflow for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone.
References
Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste." EPA.gov. [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]
Combi-Blocks, Inc. "Safety Data Sheet: 73244-53-8". Combi-Blocks.com.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-[3-(2-Methoxy-ethoxy)-phenyl]-et...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, an aromatic ketone, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a comprehensive risk assessment is paramount. While detailed toxicological data for 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone is not extensively published, data from structurally similar aromatic ketones and available safety data sheets (SDS) for related compounds allow us to establish a strong presumptive hazard profile. The primary risks are associated with its physical form as a solid or dust and its chemical classification.
Based on the GHS classification for analogous compounds, the anticipated hazards include:
The compound is a solid at room temperature, meaning that the generation of dust during weighing and transfer operations is a primary route of exposure.[1]
May cause redness, itching, and inflammation upon contact.[1]
Dermal Contact
Eye Irritation
Can cause serious, potentially damaging, irritation to the eyes.[1]
Eye Contact (dust, splash)
Respiratory Irritation
Inhalation of dust may irritate the respiratory tract.[1][2]
Inhalation
Dust Explosion
As a fine organic powder, it may have the potential to form an explosive dust mixture in the air.[1]
N/A (Engineering Control Focus)
Core Protective Equipment Protocol
The following PPE is mandatory for all personnel handling 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone. The causality behind each selection is critical for understanding and ensuring compliance.
A. Respiratory Protection
Why it's necessary: The compound is a solid, and operations like weighing, transferring, or scraping can generate fine dust particles that are easily inhaled, leading to respiratory tract irritation.[1][2]
Minimum Requirement: A NIOSH-approved N95 or P95 particulate respirator is required when handling the solid outside of a certified chemical fume hood or ventilated enclosure.
High-Exposure Scenarios: For procedures with a high potential for dust generation (e.g., bulk transfers, milling), a full-face respirator with P100 cartridges should be used to provide a higher protection factor and integrated eye protection.[3][4]
B. Eye and Face Protection
Why it's necessary: The chemical is classified as a serious eye irritant.[1] Accidental contact with dust or a splash from a solution can cause significant injury.
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
Mandatory Protocol: Due to the high risk of irritation, tightly-fitting chemical splash goggles are required.[3] When handling larger quantities or performing operations with a splash or significant dust generation risk, a face shield must be worn in addition to chemical splash goggles.[5][6]
C. Hand Protection
Why it's necessary: As a skin irritant, direct dermal contact must be avoided.[1] The selection of the correct glove material is critical, as not all polymers offer adequate protection against aromatic ketones.
Glove Selection:
Primary Recommendation: Butyl rubber gloves are highly recommended as they provide excellent resistance to ketones.[6][7][8]
Alternative: Fluoroelastomer (Viton™) gloves also offer strong protection against aromatic solvents.
Not Recommended: Standard nitrile gloves are generally not recommended for prolonged contact with ketones as they can degrade, soften, or allow for rapid permeation.[6][7] They may be suitable for incidental contact only if immediately removed and replaced after contamination.
Protocol: Always inspect gloves for tears or punctures before use. For extended work, consider double-gloving. Remove and replace gloves immediately upon any sign of contamination. Wash hands thoroughly after removing gloves.[3][9]
D. Body Protection
Why it's necessary: To prevent skin contact from spills or airborne dust settling on personal clothing.
Minimum Requirement: A standard laboratory coat is required for all procedures.
Enhanced Protection: For tasks with a higher risk of contamination, such as handling large quantities, a chemically resistant apron or a Tyvek suit should be worn over the lab coat.[7] Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Protocol
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning (Putting On) Sequence:
Hand Hygiene: Wash and dry hands thoroughly.
Body Protection: Don lab coat and/or apron.
Respiratory Protection: Fit your respirator. Perform a seal check to ensure there are no leaks.
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Hand Protection: Don the first pair of gloves (if double-gloving). Ensure the cuffs are pulled over the sleeves of your lab coat. Don the second pair of gloves.
Doffing (Taking Off) Sequence (assumes a contaminated environment):
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare skin.
Body Protection: Unbutton and remove your lab coat or apron by rolling it inside-out to contain contaminants.
Hand Hygiene: With the inner gloves still on, wash your hands.
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
Respiratory Protection: Remove the respirator.
Inner Gloves: Remove the final pair of gloves.
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Contaminated PPE: All disposable PPE (gloves, Tyvek suits, respirator cartridges) that has come into contact with 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone must be considered chemical waste.
Procedure:
Collect all contaminated disposable PPE in a designated, clearly labeled, sealed waste bag.
Dispose of the bag in accordance with your institution's hazardous waste disposal procedures.[1][9] Do not discard in regular trash.
Chemical Disposal: Unused or waste 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and collection procedures.[1][10]
Visual Workflow for Safe Handling
The following diagram illustrates the critical workflow for safely handling 1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone, emphasizing the integration of PPE at each stage.
Caption: Workflow for safe handling, emphasizing PPE stages.
Personal Protective Equipment - CDN. Source: College of DuPage.
Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department. Source: Labour Department.
Personal Protective Equipment (PPE). Source: University of California, San Diego.
SAFETY DATA SHEET - Tokyo Chemical Industry. Source: Tokyo Chemical Industry.
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Source: University of Nebraska-Lincoln Environmental Health and Safety.
Which Chemical Gloves Protect Hands from Hazardous Solvents? - INTCO Medical. Source: INTCO Medical.
Safety Data Sheet - Angene Chemical. Source: Angene Chemical.
SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Fisher Scientific.
Safety Data Sheet - Elan Chemical. Source: Elan Chemical.
1-[3-(5-acetyl-2,3-dimethoxy-phenyl)-4,5-dimethoxy-phenyl]ethanone Safety Data Sheets - Echemi. Source: Echemi.com. 3WMuexkh0iHdet1hXYzwvivtBDc=)